tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate: is a chemical compound with the molecular formula C11H22BrNO3. It is known for its applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a carbamate group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromoacetyl group in tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used in the presence of a suitable solvent like acetonitrile or dimethylformamide.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to modify peptides and proteins. It can introduce specific functional groups into biomolecules, facilitating the study of their structure and function .
Medicine: Its unique chemical structure allows for the development of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of intermediates for various chemical processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate involves its ability to undergo nucleophilic substitution reactions. The bromoacetyl group acts as an electrophile, reacting with nucleophiles to form new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-(2-bromoethyl)carbamate: This compound is similar in structure but lacks the additional tert-butylamino group.
tert-butyl N-(2-oxoethyl)carbamate: This compound contains an oxoethyl group instead of a bromoacetyl group.
Uniqueness: tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate is unique due to the presence of both a bromoacetyl group and a tert-butylamino group. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H25BrN2O3 |
---|---|
Molekulargewicht |
337.25 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate |
InChI |
InChI=1S/C13H25BrN2O3/c1-12(2,3)16(10(17)9-14)8-7-15-11(18)19-13(4,5)6/h7-9H2,1-6H3,(H,15,18) |
InChI-Schlüssel |
ZNLRRMRQQRNHAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(CCNC(=O)OC(C)(C)C)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.